Sodium aluminum pyrophosphate is derived from the reaction of sodium phosphate with aluminum phosphate. It is classified under the broader category of phosphates, specifically as an aluminum phosphate due to the presence of aluminum ions in its structure. This compound is often utilized in the food industry for its emulsifying properties and its ability to act as a leavening agent in baked goods .
The synthesis of sodium aluminum pyrophosphate typically involves several methods, including:
Sodium aluminum pyrophosphate features a complex molecular structure characterized by its tetrahedral coordination of phosphorus and octahedral coordination of aluminum. The molecular structure can be represented as follows:
The arrangement of atoms within the crystal lattice contributes to its physical properties, such as solubility and reactivity in various environments .
Sodium aluminum pyrophosphate participates in several chemical reactions:
The mechanism by which sodium aluminum pyrophosphate acts as a leavening agent involves its ability to release carbon dioxide when it reacts with acids during baking. This gas production leads to the aeration of doughs and batters, resulting in lighter and fluffier baked goods. The compound's dual function as an emulsifier also aids in stabilizing mixtures containing fats and oils .
Sodium aluminum pyrophosphate has diverse applications:
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